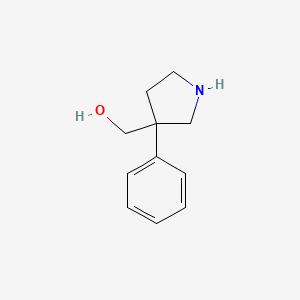

3-(Aminomethyl)-5-methylhexan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

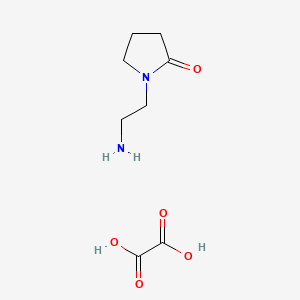

The description of an organic compound like “3-(Aminomethyl)-5-methylhexan-1-ol” would typically include its molecular formula, structural formula, and possibly its IUPAC name. The compound appears to be an alcohol due to the presence of the “-ol” suffix, indicating a hydroxyl group (-OH). It also contains an aminomethyl group (-NH2), which is a functional group containing nitrogen.

Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions leading to the formation of the desired compound from simpler starting materials. The analysis of the synthesis would involve a step-by-step breakdown of these reactions, including the reagents and conditions required for each step.Molecular Structure Analysis

This involves the study of the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure.Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This could include reactions where the compound is used as a starting material or reactions that it undergoes under certain conditions.Physical And Chemical Properties Analysis

This would involve the study of properties such as the compound’s melting point, boiling point, solubility in various solvents, and its chemical stability.Applications De Recherche Scientifique

Enantioselective Synthesis

A study by Burk et al. (2003) focused on the enantioselective synthesis of (S)-(+)-3-aminomethyl-5-methylhexanoic acid, a process crucial for creating high-purity compounds. This synthesis involved asymmetric hydrogenation and subsequent hydrogenation of the nitrile (Burk et al., 2003).

Synthesis Optimization

Mansoori et al. (2019) aimed to optimize the synthesis stages of S-pregabalin, an anticonvulsant drug. They developed a straightforward method that avoids expensive and environmentally harmful reagents, enhancing yield and reducing environmental impact (Mansoori et al., 2019).

Cobalt Complex Synthesis

Korybut-Daszkiewicz et al. (2003) explored the synthesis of cobalt(III) tetraazamacrocyclic complexes with pendant amino groups, including structures related to 3-(aminomethyl)-5-methylhexan-1-ol. This research contributes to understanding the electrochemical properties of such complexes (Korybut-Daszkiewicz et al., 2003).

Fluorescent Sensor Development

Yadav and Singh (2018) developed a fluorescent sensor for detecting aluminum ions, using compounds related to 3-(aminomethyl)-5-methylhexan-1-ol. This sensor has applications in bacterial cell imaging and logic gate applications (Yadav & Singh, 2018).

Solubility Studies

Cogoni et al. (2016) reported on the solubility of (S)-3-(aminomethyl)-5-methylhexanoic acid in various solvent mixtures. Understanding solubility is crucial for developing efficient manufacturing and formulation processes (Cogoni et al., 2016).

Chemoenzymatic Process Development

Martínez et al. (2008) developed a chemoenzymatic manufacturing process for (S)-3-(aminomethyl)-5-methylhexanoic acid. This process emphasizes setting the stereocenter early in the synthesis and reducing organic solvent usage (Martínez et al., 2008).

Waste Valorization

Zagami et al. (2012) explored converting (S)-(+)-3-aminomethyl-5-methylhexanoic acid to (S)-(-)-3-cyano-5-methylhexanoic acid, demonstrating a method for recycling the undesired enantiomer of pregabalin (Zagami et al., 2012).

Safety And Hazards

This would involve an assessment of the compound’s toxicity, flammability, and other hazards. This information is typically found in the compound’s Material Safety Data Sheet (MSDS).

Orientations Futures

This could involve potential applications of the compound, or areas where further research is needed. This could be based on the compound’s biological activity, its potential uses in synthesis, or other unique properties.

Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a comprehensive analysis, a literature search in scientific databases would typically be conducted to gather information from various studies. However, not all compounds have been extensively studied and information may not be available for all areas of interest.

Propriétés

IUPAC Name |

3-(aminomethyl)-5-methylhexan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19NO/c1-7(2)5-8(6-9)3-4-10/h7-8,10H,3-6,9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOHNSJBPXZDCHN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CCO)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Aminomethyl)-5-methylhexan-1-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-Butyl 4-Oxo-8-Oxa-3,10-Diazabicyclo[4.3.1]Decane-10-Carboxylate](/img/structure/B1374384.png)

![4-Bromo-9,9'-spirobi[fluorene]](/img/structure/B1374387.png)

![Benzyl 2,4-dioxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxylate](/img/structure/B1374393.png)

![3-(Tert-butyl)-1-iodoimidazo[1,5-a]pyrazin-8-amine](/img/structure/B1374394.png)